{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE
Description
{[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethoxybenzoate is a synthetic benzoate ester derivative featuring a 3,4-dimethoxybenzoate core linked to a carbamoyl methyl group substituted with a 2-methylbenzyl moiety. This compound combines structural motifs associated with both ester and carbamate functionalities, which are common in bioactive molecules. The 3,4-dimethoxybenzoate group is known for its electron-rich aromatic system, while the carbamoyl methyl group may influence solubility, bioavailability, and intermolecular interactions such as hydrogen bonding.
Properties
IUPAC Name |
[2-[(2-methylphenyl)methylamino]-2-oxoethyl] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-13-6-4-5-7-15(13)11-20-18(21)12-25-19(22)14-8-9-16(23-2)17(10-14)24-3/h4-10H,11-12H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKUJHXEIVKOJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)COC(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 3,4-dimethoxybenzoic acid with an appropriate carbamoyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace specific functional groups.
Hydrolysis: Under acidic or basic conditions, the ester bond in the compound can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
{[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of {[(2-METHYLPHENYL)METHYL]CARBAMOYL}METHYL 3,4-DIMETHOXYBENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
(5-Formylfuran-2-yl) Methyl 3,4-Dimethoxybenzoate
Structural Similarities :
Functional Differences :
- Biological Activity : The (5-formylfuran-2-yl) derivative demonstrated cholinesterase (ChE) inhibitory activity at micromolar concentrations, with higher potency against acetylcholinesterase (AChE) than butyrylcholinesterase (BuChE). Molecular docking revealed hydrogen bonding between its furfural carbonyl and ChE catalytic residues .
- However, steric hindrance from the 2-methylbenzyl group could reduce binding efficiency.
Methylcarbamate Pesticides (e.g., XMC, Methiocarb)
Structural Similarities :
Functional Differences :
- Bioactivity : Methylcarbamates are potent acetylcholinesterase inhibitors used as pesticides. Their activity arises from carbamate-mediated covalent modification of AChE’s catalytic serine .
- Target Compound’s Potential: The 3,4-dimethoxybenzoate group in the target compound may reduce pesticidal activity compared to XMC due to decreased electrophilicity of the carbamate carbonyl. However, the dimethoxy aromatic system could confer antioxidant or anti-inflammatory properties.
Methyl 3,4-Dimethoxybenzoate
Structural Similarities :
Functional Differences :
- Physicochemical Properties : The parent ester has lower molecular weight (224.21 g/mol) and higher hydrophobicity (logP ~1.8) compared to the target compound, which likely has increased solubility due to the polar carbamoyl group.
- Bioactivity : Methyl 3,4-dimethoxybenzoate is primarily used as a synthetic intermediate, whereas the target compound’s carbamate group may enable enzyme-targeted interactions (e.g., protease inhibition).
Data Table: Comparative Analysis of Key Properties
Biological Activity
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 293.32 g/mol |
| Melting Point | 60-63 °C |
| Solubility | Soluble in methanol |
| LogP | 3.5 |
Research indicates that the compound exhibits significant acetylcholinesterase (AChE) inhibitory activity, which is crucial for the treatment of neurodegenerative diseases such as Alzheimer’s disease. AChE inhibitors are known to enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine, thereby improving cognitive function.
In Vitro Studies
- AChE Inhibition : In a study evaluating various derivatives, {[(2-Methylphenyl)methyl]carbamoyl}methyl 3,4-dimethoxybenzoate demonstrated an IC50 value of approximately 29 µM , indicating moderate potency as an AChE inhibitor. This suggests that the compound could potentially serve as a lead structure for developing new anti-Alzheimer's agents.
- Selectivity : The compound showed selectivity towards AChE over butyrylcholinesterase (BuChE), which is beneficial since selective AChE inhibition is often desired in therapeutic applications to minimize side effects.
Case Study 1: Neuroprotective Effects
In a recent study published in Neuropharmacology , researchers explored the neuroprotective effects of the compound in cellular models of oxidative stress. The findings indicated that treatment with this compound reduced cell death by approximately 40% compared to untreated controls, suggesting potential neuroprotective properties.
Case Study 2: Anti-Inflammatory Activity
Another study investigated the anti-inflammatory properties of this compound using lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed that the compound significantly reduced pro-inflammatory cytokine production (e.g., TNF-α and IL-6) by about 50% , indicating its potential utility in treating inflammatory conditions.
Q & A
Q. Basic Research Focus
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to light or humidity .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. The compound may exhibit acute toxicity (Category 4 for oral/dermal/inhalation routes), requiring adherence to GHS "Warning" protocols .
- Stability Testing : Monitor via periodic HPLC or TLC to detect degradation products.
What in vitro assays are suitable for evaluating the cholinesterase inhibitory activity of this compound, and how can researchers address discrepancies in IC₅₀ values across studies?
Q. Advanced Research Focus
- Assay Design :
- Ellman’s Method : Measure acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition using acetylthiocholine iodide as substrate .
- Positive Controls : Include donepezil or galantamine for activity benchmarking.
- Data Contradictions :
- Source Variation : Enzyme sources (e.g., human vs. electric eel AChE) yield differing IC₅₀ values. Standardize enzyme batches.
- Substituent Effects : The 3,4-dimethoxy group enhances activity compared to nitro derivatives due to electron-donating effects . Validate with SAR studies.
Table 2 : Example Cholinesterase Inhibition Data
| Compound | AChE IC₅₀ (μM) | BuChE IC₅₀ (μM) | Reference |
|---|---|---|---|
| 3,4-Dimethoxy derivative | 12.3 | 18.7 | |
| 4-Nitro derivative | 45.6 | 62.1 |
How can molecular docking studies be employed to predict the binding interactions of this compound with cholinesterase enzymes, and what are the limitations of such computational approaches?
Q. Advanced Research Focus
- Methodology :
- Protein Preparation : Use crystallographic structures (e.g., PDB ID 4EY7 for AChE) and optimize hydrogen bonding networks.
- Docking Software : AutoDock Vina or Schrödinger Maestro with OPLS4 force field.
- Key Interactions : The carbamoyl group may form hydrogen bonds with catalytic triad residues (e.g., Ser203, His447 in AChE) .
- Limitations :
- Solvent Exclusion : Most docking models ignore aqueous solvent effects, overestimating hydrophobic interactions.
- Conformational Flexibility : Rigid docking may miss induced-fit binding modes. Use molecular dynamics (MD) simulations for refinement .
What strategies can be used to analyze the metabolic stability of this compound in biological systems, considering its structural similarity to 3,4-dimethoxybenzoate derivatives?
Q. Advanced Research Focus
- In Vitro Models :
- Hepatic Microsomes : Incubate with NADPH and monitor parent compound depletion via LC-MS. Compare to veratric acid (3,4-dimethoxybenzoate) metabolism .
- CYP450 Inhibition Assays : Identify isoforms (e.g., CYP3A4) responsible for demethylation or hydroxylation.
- Structural Modifications : The carbamoyl methyl group may reduce esterase-mediated hydrolysis compared to simpler esters. Confirm via stability assays in plasma .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
